Phytotoxin 1 (Streptomyces scabies)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phytotoxin 1, produced by the bacterium Streptomyces scabies, is a secondary metabolite that plays a significant role in plant pathology. Streptomyces scabies is known for causing common scab disease in potatoes and other root vegetables. Phytotoxins like Phytotoxin 1 contribute to the virulence of the pathogen by inducing disease symptoms in the host plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of Phytotoxin 1 involves a complex pathway that includes the production of coronafacic acid, which is then linked to amino acids or amino acid derivatives. The biosynthetic gene cluster responsible for this process includes genes encoding enzymes such as F420-dependent oxidoreductase and short-chain dehydrogenase/reductase . These enzymes facilitate the formation of the polyketide metabolite coronafacic acid, which is subsequently linked via an amide bond to amino acids like L-isoleucine .

Industrial Production Methods: Industrial production of Phytotoxin 1 is typically achieved through the fermentation of Streptomyces scabies cultures. The process involves optimizing growth conditions to maximize the yield of the phytotoxin. This includes controlling factors such as nutrient availability, pH, temperature, and aeration .

Analyse Des Réactions Chimiques

Types of Reactions: Phytotoxin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary coronafacoyl phytotoxin produced by Streptomyces scabies is N-coronafacoyl-L-isoleucine, which consists of coronafacic acid linked to L-isoleucine .

Common Reagents and Conditions: Common reagents used in the synthesis and purification of Phytotoxin 1 include organic solvents for extraction, as well as chromatographic techniques for purification. The extraction process often involves alternating basic and acidic conditions to isolate the carboxylic acid fraction of the supernatant .

Major Products Formed: The major product formed from the biosynthesis of Phytotoxin 1 is N-coronafacoyl-L-isoleucine. Other minor compounds may include different isomers of isoleucine or other amino acids .

Applications De Recherche Scientifique

Phytotoxin 1 has several scientific research applications, particularly in the fields of plant pathology and microbiology. It is used to study the mechanisms of plant disease and the interactions between pathogens and host plants. Additionally, Phytotoxin 1 serves as a model compound for understanding the biosynthesis and regulation of secondary metabolites in bacteria .

In the field of chemistry, Phytotoxin 1 is studied for its unique chemical structure and biosynthetic pathway. Researchers investigate the enzymes involved in its production to develop new methods for synthesizing similar compounds .

In medicine, Phytotoxin 1 and related compounds are explored for their potential antimicrobial properties. The ability of Streptomyces scabies to produce a wide array of bioactive secondary metabolites makes it a valuable source for discovering new antibiotics and other therapeutic agents .

Mécanisme D'action

Phytotoxin 1 exerts its effects by mimicking plant hormones such as jasmonic acid. This mimicry allows the phytotoxin to interfere with the plant’s defense signaling pathways, thereby suppressing the plant’s immune response and facilitating pathogen infection . The molecular targets of Phytotoxin 1 include key components of the jasmonic acid signaling pathway, which are crucial for the plant’s defense mechanisms .

Comparaison Avec Des Composés Similaires

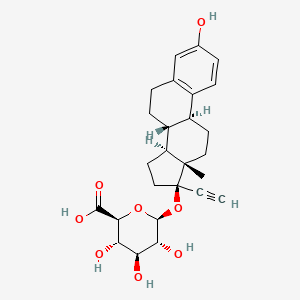

Phytotoxin 1 belongs to the family of coronafacoyl phytotoxins, which are produced by various phytopathogenic bacteria, including Pseudomonas syringae and Streptomyces scabies . Similar compounds include coronatine, produced by Pseudomonas syringae, and other coronafacoyl phytotoxins that differ in their amino acid components .

Compared to other phytotoxins, Phytotoxin 1 is unique due to its specific biosynthetic pathway and the involvement of distinct enzymes such as F420-dependent oxidoreductase . This uniqueness makes it a valuable compound for studying the evolution and regulation of secondary metabolite biosynthesis in bacteria .

Similar Compounds

- Coronatine (produced by Pseudomonas syringae)

- Thaxtomin A (produced by Streptomyces scabies)

- Fridamycin E (produced by Streptomyces turgidiscabies)

Phytotoxin 1 stands out due to its specific role in the virulence of Streptomyces scabies and its unique biosynthetic pathway .

Propriétés

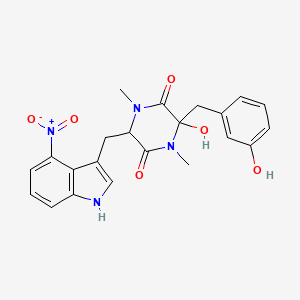

IUPAC Name |

3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDNJYNIEGRRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)

![Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)

![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)

![[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13400996.png)

![2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B13401002.png)

![(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13401011.png)

![3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid](/img/structure/B13401013.png)